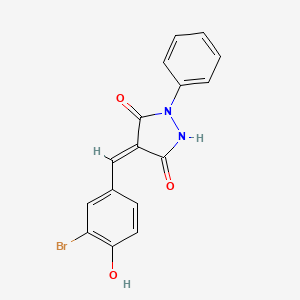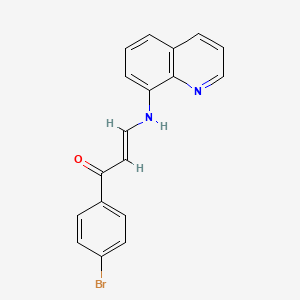![molecular formula C16H17N3O2S B5115059 N-({[2-(3-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide](/img/structure/B5115059.png)
N-({[2-(3-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({[2-(3-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide, also known as Mecamylamine, is a synthetic compound that belongs to the class of tertiary amines. It was first synthesized in the late 1940s and has been widely used in scientific research due to its various biological and pharmacological effects.
Mécanisme D'action
N-({[2-(3-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide acts as a non-competitive antagonist of nAChRs, which are ion channels that are activated by the neurotransmitter acetylcholine. By blocking these receptors, this compound inhibits the release of dopamine and other neurotransmitters, leading to a decrease in blood pressure and a reduction in the rewarding effects of nicotine.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of nAChRs, the reduction of blood pressure, and the modulation of dopamine release. It has also been found to have anti-inflammatory and neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-({[2-(3-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide has several advantages for lab experiments, including its well-defined mechanism of action, its ability to selectively block nAChRs, and its relatively low toxicity. However, its use is limited by its poor solubility in water and its potential side effects, such as dizziness and gastrointestinal disturbances.
Orientations Futures
Future research on N-({[2-(3-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide could focus on its potential therapeutic applications in other diseases, such as Alzheimer's disease and schizophrenia. It could also investigate the development of more potent and selective nAChR antagonists and the identification of new targets for this compound. Additionally, the use of this compound in combination with other drugs could be explored to enhance its therapeutic effects.
In conclusion, this compound is a synthetic compound that has been widely used in scientific research for its various biological and pharmacological effects. Its well-defined mechanism of action and potential therapeutic applications make it a valuable tool for investigating the function of nAChRs in the central nervous system. However, further research is needed to fully understand its potential and limitations.
Méthodes De Synthèse
N-({[2-(3-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide is synthesized through a multi-step process that involves the reaction of nicotinoyl chloride with 3-methylphenoxyethylamine, followed by the addition of carbon disulfide and then treatment with ammonia. The final product is purified through recrystallization and chromatography.
Applications De Recherche Scientifique
N-({[2-(3-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases such as hypertension, nicotine addiction, and Parkinson's disease. It has also been used as a research tool to investigate the function of nicotinic acetylcholine receptors (nAChRs) in the central nervous system.
Propriétés
IUPAC Name |
N-[2-(3-methylphenoxy)ethylcarbamothioyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-12-4-2-6-14(10-12)21-9-8-18-16(22)19-15(20)13-5-3-7-17-11-13/h2-7,10-11H,8-9H2,1H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHJPPHHIBKPHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNC(=S)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]benzene](/img/structure/B5114985.png)
![5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B5114987.png)
![1'-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidin-4-ol](/img/structure/B5115009.png)


![N-methyl-5-{[(1-methyl-4-piperidinyl)amino]methyl}-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5115038.png)
![1,3-diethyl-3a,8a-dihydroxy-2-thioxo-2,3,3a,8a-tetrahydroindeno[1,2-d]imidazol-8(1H)-one](/img/structure/B5115040.png)
![N-(2,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5115052.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5115063.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5115072.png)

![1-methyl-5-{[(3-pyridinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B5115088.png)
